5-Ethyl-5-(2-methylbutyl)-2-phenyl-1,2,4-triazolidin-3-one
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Overview
Description
5-Ethyl-5-(2-methylbutyl)-2-phenyl-1,2,4-triazolidin-3-one is a synthetic organic compound that belongs to the class of triazolidinones This compound is characterized by its unique structure, which includes an ethyl group, a methylbutyl group, and a phenyl group attached to a triazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(2-methylbutyl)-2-phenyl-1,2,4-triazolidin-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with an appropriate ketone or aldehyde. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, and under reflux conditions to facilitate the formation of the triazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-5-(2-methylbutyl)-2-phenyl-1,2,4-triazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethyl-5-(2-methylbutyl)-2-phenyl-1,2,4-triazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-5-(2-methylbutyl)-2-thiobarbituric acid: This compound shares a similar structural framework but contains a thiobarbituric acid moiety instead of a triazolidinone ring.
Uniqueness
5-Ethyl-5-(2-methylbutyl)-2-phenyl-1,2,4-triazolidin-3-one is unique due to its specific triazolidinone ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H23N3O |
---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
5-ethyl-5-(2-methylbutyl)-2-phenyl-1,2,4-triazolidin-3-one |
InChI |
InChI=1S/C15H23N3O/c1-4-12(3)11-15(5-2)16-14(19)18(17-15)13-9-7-6-8-10-13/h6-10,12,17H,4-5,11H2,1-3H3,(H,16,19) |
InChI Key |
ZUIYIVQSTLFFGW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC1(NC(=O)N(N1)C2=CC=CC=C2)CC |
Origin of Product |
United States |
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